![molecular formula C21H19N3O2S B2998399 7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-58-8](/img/structure/B2998399.png)
7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
Thiazolo-pyridazinone derivatives are part of a larger class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes at least two different types of atoms. In this case, the atoms are carbon, nitrogen, and sulfur .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving starting materials like thiazoloquinazoline-3,6-dione derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Synthesis and Characterization
Researchers have developed several methods for synthesizing thiazolo[4,5-d]pyridazin-4(5H)-one derivatives, emphasizing the importance of specific functional groups in achieving desired chemical properties. For instance, the Knoevenagel condensation has been employed to prepare arylidenebenzothiazine compounds, demonstrating the versatility of this approach in synthesizing various thiazole derivatives (Souza et al., 2010). Additionally, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been used to prepare 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, showcasing a method for introducing different substituents to the thiazole core (Queiroz et al., 2007).
Biological Activities
Several studies have focused on evaluating the biological activities of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives, with findings suggesting a range of potential therapeutic applications:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against a variety of pathogens, indicating their potential as novel antibacterial and antifungal agents (Yilmaz & Cukurovalı, 2003).
- Anticonvulsant Activity : Certain alkoxylated derivatives have exhibited anticonvulsant effects in preclinical models, suggesting their utility in the development of new treatments for epilepsy (Zhang et al., 2010).
- Antioxidant Activity : The evaluation of antioxidant properties in some thiazole derivatives has revealed their potential to mitigate oxidative stress, which is a contributing factor in various chronic diseases (Queiroz et al., 2007).
Mechanism of Action
While the specific mechanism of action for this compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-6-4-7-15(10-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-8-5-9-17(11-16)26-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVHTLUVBGIFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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